molecular formula C14H19BrO B13317427 (((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene

(((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene

Katalognummer: B13317427
Molekulargewicht: 283.20 g/mol
InChI-Schlüssel: SHJYBKWQIATTFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene is an organic compound with the molecular formula C14H19BrO. This compound features a benzene ring substituted with a bromomethyl group attached to a cyclohexyl group through an oxygen bridge. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene typically involves the reaction of cyclohexanol with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include substituted benzyl derivatives.

    Oxidation: Products include benzyl alcohols or benzyl ketones.

    Reduction: Products include methyl-substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

(((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The bromomethyl group acts as an electrophile, attracting nucleophiles and facilitating substitution reactions. The oxygen bridge in the molecule provides stability and influences the reactivity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl Bromide: Similar structure but lacks the cyclohexyl group.

    Cyclohexyl Bromide: Similar structure but lacks the benzene ring.

    Benzyl Alcohol: Similar structure but with a hydroxyl group instead of a bromomethyl group.

Uniqueness

(((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene is unique due to the presence of both a benzene ring and a cyclohexyl group connected through an oxygen bridge. This structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.

Eigenschaften

Molekularformel

C14H19BrO

Molekulargewicht

283.20 g/mol

IUPAC-Name

[1-(bromomethyl)cyclohexyl]oxymethylbenzene

InChI

InChI=1S/C14H19BrO/c15-12-14(9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2

InChI-Schlüssel

SHJYBKWQIATTFH-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(CBr)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.